molecular formula C25H36N2O9 B8114049 N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide

N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide

Cat. No.: B8114049
M. Wt: 508.6 g/mol
InChI Key: PQHADWYSHZHVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide is a branched polyethylene glycol (PEG) linker with multiple functional groups. This compound is notable for its four terminal alkyne groups, which can react with azides via copper-catalyzed click chemistry reactions. The PEG units enhance the solubility of the molecule in aqueous environments, making it a valuable reagent in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of propargylamine with PEG2 units to form PEG2-propargylamine.

    Amidation: The PEG2-propargylamine is then reacted with PEG2-maleimide to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide primarily involves its ability to form stable linkages through click chemistry and amidation reactions. The alkyne groups react with azides to form triazole linkages, while the amido group can form amide bonds with carboxylic acids. These reactions enable the compound to act as a versatile linker in various applications, facilitating the attachment of different molecules and enhancing their properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(PEG2-propargyl)-N-amido-PEG2-maleimide is unique due to its combination of alkyne and amido functional groups, which provide versatility in forming both triazole and amide linkages. This dual functionality makes it particularly valuable in applications requiring robust and stable linkages .

Properties

IUPAC Name

3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]-N,N-bis[2-(2-prop-2-ynoxyethoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O9/c1-3-11-31-17-20-34-14-8-26(9-15-35-21-18-32-12-4-2)23(28)7-13-33-19-22-36-16-10-27-24(29)5-6-25(27)30/h1-2,5-6H,7-22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHADWYSHZHVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCN(CCOCCOCC#C)C(=O)CCOCCOCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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